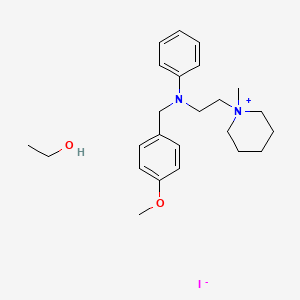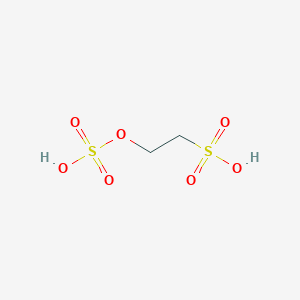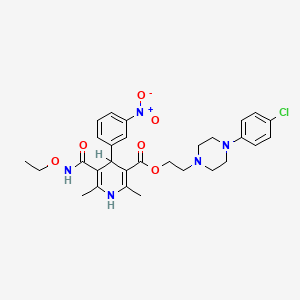
2,5-Dihydroxy-3-methyl-1,4-benzoquinone
描述
2,5-二羟基-3-甲基-1,4-苯醌是一种有机化合物,分子式为C7H6O4。它是一种羟基醌,其特征是在苯醌核心上连接有两个羟基和一个甲基。 该化合物以其独特的橙色晶体而闻名,已从多种天然来源中分离出来,包括植物Embelia schimperi 。 它表现出显著的生物活性,尤其是抗菌活性 .
准备方法
合成路线和反应条件
2,5-二羟基-3-甲基-1,4-苯醌的合成可以通过多种方法实现。一种常见的方法是Thiele-Winter乙酰化,其中1,4-醌衍生物在酸性催化剂存在下与乙酸酐反应。 得到的三个乙酰氧基衍生物随后在酸性或碱性条件下水解为相应的羟基氢醌衍生物,然后氧化得到所需的羟基醌 .
工业生产方法
2,5-二羟基-3-甲基-1,4-苯醌的工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。这些方法的具体细节通常是专有的,但它们通常遵循与实验室规模合成类似的原理,并针对可扩展性和效率进行调整。
化学反应分析
反应类型
2,5-二羟基-3-甲基-1,4-苯醌经历各种化学反应,包括:
氧化: 该化合物可以被进一步氧化形成更复杂的醌衍生物。
还原: 它可以被还原为氢醌衍生物。
取代: 羟基可以通过亲核取代反应被其他官能团取代.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。
还原: 通常使用硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)等还原剂。
取代: 仲胺和硫醇等亲核试剂与2,5-二羟基-3-甲基-1,4-苯醌反应,分别形成2,5-二氨基和2,5-二硫醚衍生物.
主要形成的产物
氧化: 氧化程度更高的醌衍生物。
还原: 氢醌衍生物。
取代: 2,5-二氨基和2,5-二硫醚衍生物.
科学研究应用
2,5-二羟基-3-甲基-1,4-苯醌在科学研究中具有广泛的应用:
作用机制
2,5-二羟基-3-甲基-1,4-苯醌的作用机制涉及其氧化还原性质。该化合物可以进行可逆的氧化和还原,这使其能够参与电子转移过程。 这种氧化还原活性对其抗菌作用至关重要,因为它可以破坏微生物细胞中的电子传递链,导致细胞死亡 。 此外,它形成活性氧物质(ROS)的能力通过对细胞成分造成氧化损伤而促进了其抗菌活性 .
相似化合物的比较
2,5-二羟基-3-甲基-1,4-苯醌可以与其他羟基醌进行比较,例如:
2,5-二羟基-1,4-苯醌: 结构类似但缺少甲基,这可能会影响其反应性和生物活性.
2,5-二溴-3-异丙基-6-甲基-1,4-苯醌: 含有溴和异丙基,这极大地改变了其化学性质和应用.
2,5-二羟基-3-甲基-1,4-苯醌的独特性在于其特定的取代模式,它赋予其独特的氧化还原性质和生物活性,使其成为各种研究和工业领域中宝贵的化合物。
属性
IUPAC Name |
2,5-dihydroxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-3-6(10)4(8)2-5(9)7(3)11/h2,8,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARWSSIBFRCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(C1=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482725 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-58-1 | |
| Record name | 2,5-Dihydroxy-3-methyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIHYDROXY-3-METHYL-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQB8A05Y4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


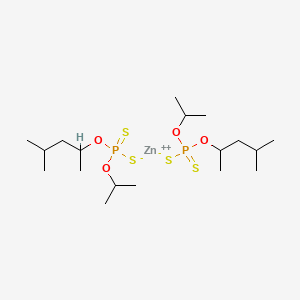
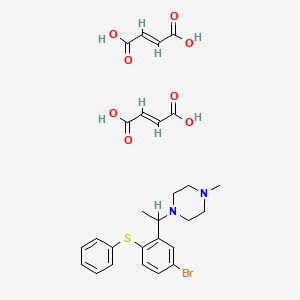
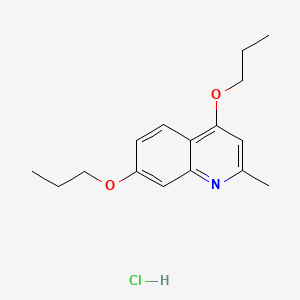
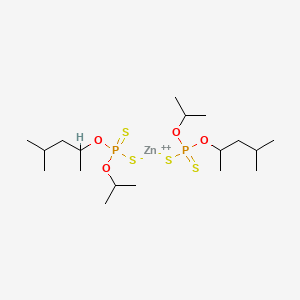


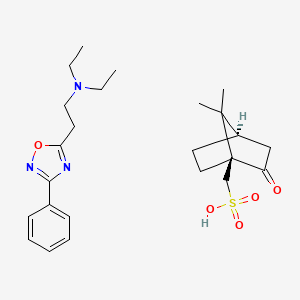

![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)


